molecular formula C22H24Cl2N2O4 B443561 (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone]

(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone]

Cat. No.: B443561
M. Wt: 451.3g/mol
InChI Key: UNKUVBAFSHOIDR-UHFFFAOYSA-N
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Description

(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] is a synthetic organic compound with the molecular formula C20H20Cl2N2O4 and a molecular weight of 423.299 g/mol . This compound is characterized by the presence of two 5-chloro-2-methoxybenzoyl groups attached to a piperazine ring, which is further substituted with two methyl groups.

Preparation Methods

The synthesis of (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,5-dimethylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Chemical Reactions Analysis

(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] can undergo various chemical reactions, including:

Scientific Research Applications

(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] can be compared with other similar compounds such as:

The uniqueness of (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H24Cl2N2O4

Molecular Weight

451.3g/mol

IUPAC Name

[4-(5-chloro-2-methoxybenzoyl)-2,5-dimethylpiperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone

InChI

InChI=1S/C22H24Cl2N2O4/c1-13-11-26(22(28)18-10-16(24)6-8-20(18)30-4)14(2)12-25(13)21(27)17-9-15(23)5-7-19(17)29-3/h5-10,13-14H,11-12H2,1-4H3

InChI Key

UNKUVBAFSHOIDR-UHFFFAOYSA-N

SMILES

CC1CN(C(CN1C(=O)C2=C(C=CC(=C2)Cl)OC)C)C(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=CC(=C2)Cl)OC)C)C(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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